

# Supplier information for Pentadecylbenzene-d36

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## Compound of Interest

Compound Name: *Pentadecylbenzene-d36*

Cat. No.: *B1472687*

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## Technical Guide: Pentadecylbenzene-d36

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **Pentadecylbenzene-d36**, a deuterated form of Pentadecylbenzene. Due to the limited commercial availability and specific application of the deuterated compound, this guide also includes detailed information on the non-deuterated Pentadecylbenzene as a reference. The primary application for **Pentadecylbenzene-d36** is as an internal standard in quantitative analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

## Supplier Information and Physical Properties

**Pentadecylbenzene-d36** is a specialty chemical and is not as widely available as its non-deuterated counterpart. The information below is compiled from available supplier data.

## Pentadecylbenzene-d36

Property	Value	Supplier/Source
Product Name	1-Phenylpentadecane-d36	LGC Standards[1], CDN Isotopes[2]
CAS Number	352431-31-3	LGC Standards[1], CDN Isotopes[2]
Molecular Formula	C <sub>21</sub> D <sub>36</sub>	LGC Standards[1]
Molecular Weight	324.73 g/mol	LGC Standards[1], CDN Isotopes[2]
Isotopic Enrichment	≥98 atom % D	LGC Standards[1], CDN Isotopes[2]
Chemical Purity	≥97%	LGC Standards[1], CDN Isotopes[2]
Physical State	Neat	LGC Standards[1]
Storage Temperature	Room Temperature	LGC Standards[1]

## Pentadecylbenzene (Non-Deuterated Reference)

The non-deuterated form, Pentadecylbenzene, is more widely available and its properties are well-documented.

Property	Value	Supplier/Source
CAS Number	2131-18-2	TCI[3], PubChem[4]
Molecular Formula	C <sub>21</sub> H <sub>36</sub>	TCI[3], PubChem[4]
Molecular Weight	288.52 g/mol	TCI[3], PubChem[4]
Purity	>98.0% (GC)	TCI[3]
Physical State	Liquid (at 20°C)	TCI[3]
Appearance	Colorless to Light yellow clear liquid	TCI[3]
Melting Point	12 °C	TCI[3]
Boiling Point	373 °C	TCI[3], LookChem[5]
Flash Point	167 °C	TCI[3]
Density	0.856 g/cm <sup>3</sup>	LookChem[5]
Refractive Index	n <sub>20/D</sub> 1.482	LookChem[5]
Storage Temperature	Room Temperature	TCI[3]

## Experimental Protocols

Detailed experimental protocols for the specific use of **Pentadecylbenzene-d36** are not readily available in published literature, as its application is highly dependent on the specific analytical method being developed. However, a general protocol for the use of a deuterated aromatic hydrocarbon as an internal standard in GC-MS analysis is provided below. This protocol can be adapted for the use of **Pentadecylbenzene-d36**.

## General Protocol for Quantitative Analysis of Aromatic Hydrocarbons using a Deuterated Internal Standard by GC-MS

**Objective:** To accurately quantify the concentration of a target aromatic hydrocarbon analyte in a sample matrix using **Pentadecylbenzene-d36** as an internal standard.

## Materials:

- Sample containing the target analyte.
- **Pentadecylbenzene-d36** (Internal Standard, IS).
- Pentadecylbenzene (Analyte standard for calibration curve).
- High purity solvent (e.g., dichloromethane, hexane).
- Gas Chromatograph-Mass Spectrometer (GC-MS).
- Appropriate GC column (e.g., HP-5MS).
- Standard laboratory glassware.

## Procedure:

- Preparation of Stock Solutions:
  - Prepare a stock solution of the analyte (Pentadecylbenzene) at a known concentration (e.g., 1 mg/mL) in the chosen solvent.
  - Prepare a stock solution of the internal standard (**Pentadecylbenzene-d36**) at a known concentration (e.g., 1 mg/mL) in the same solvent.
- Preparation of Calibration Standards:
  - Create a series of calibration standards by spiking a known volume of the analyte stock solution into a set of vials to achieve a range of concentrations that bracket the expected sample concentration.
  - Add a fixed amount of the internal standard stock solution to each calibration standard vial. The concentration of the internal standard should be consistent across all calibration standards and samples.
  - Dilute all calibration standards to the final volume with the solvent.

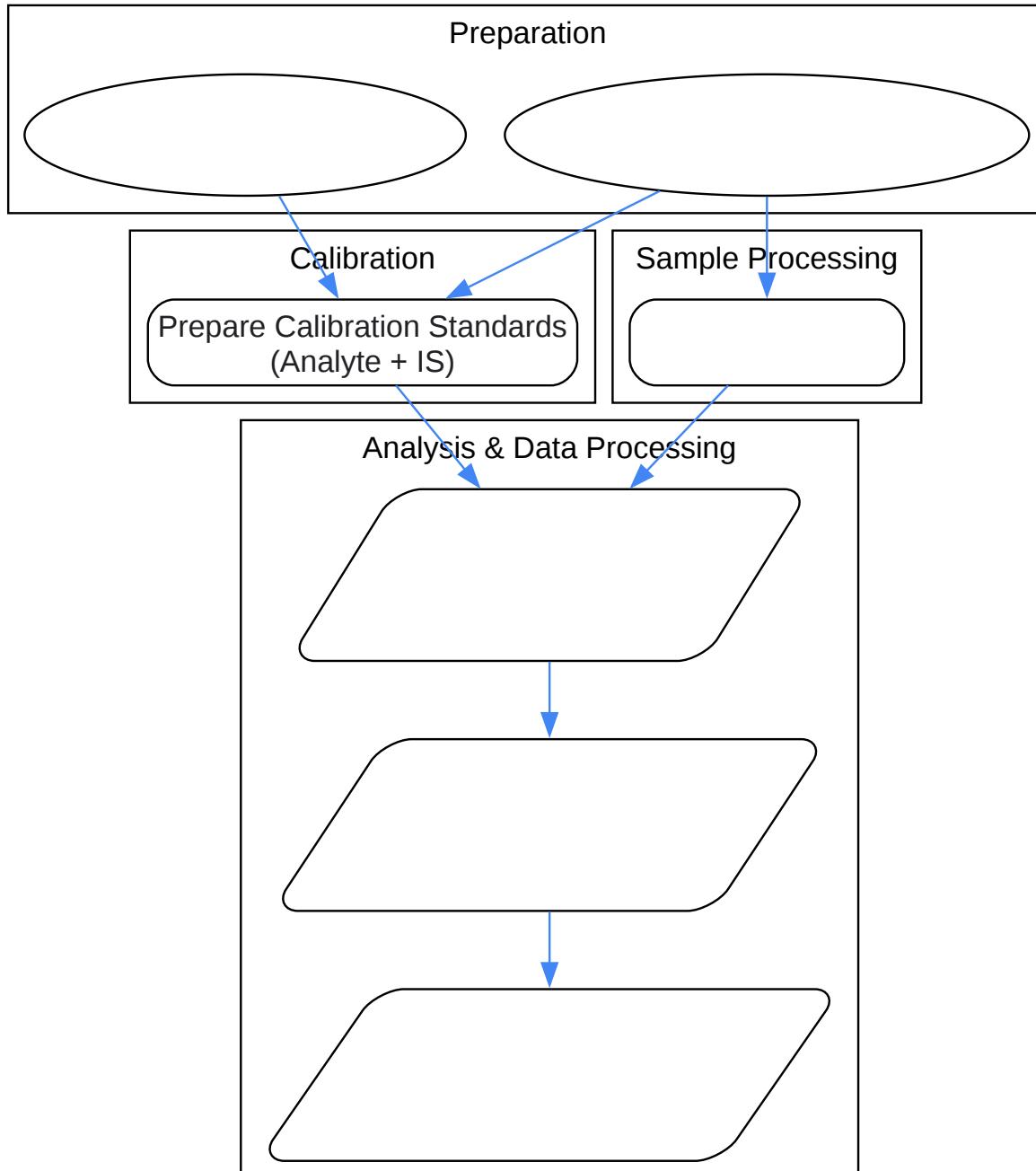
- Sample Preparation:
  - Extract the analyte from the sample matrix using an appropriate extraction technique (e.g., liquid-liquid extraction, solid-phase extraction).
  - Add the same fixed amount of the internal standard stock solution to the extracted sample.
  - Adjust the final volume of the sample with the solvent.
- GC-MS Analysis:
  - Set up the GC-MS instrument with an appropriate temperature program for the oven, injector, and transfer line. The mass spectrometer should be operated in Selected Ion Monitoring (SIM) mode.[6]
  - Select specific ions for the analyte and the internal standard. For Pentadecylbenzene, characteristic ions would be monitored. For **Pentadecylbenzene-d36**, the corresponding deuterated fragment ions would be selected.
  - Inject the calibration standards, followed by the samples.
- Data Analysis:
  - For each injection, determine the peak area of the analyte and the internal standard.
  - Calculate the response factor (RF) for each calibration standard using the formula:  $RF = (Area_{analyte} * Conc_{IS}) / (Area_{IS} * Conc_{analyte})$
  - Plot a calibration curve of  $(Area_{analyte} / Area_{IS})$  versus the concentration of the analyte.
  - Determine the concentration of the analyte in the samples by using the response ratio from the sample analysis and the calibration curve.

## Visualizations

## Experimental Workflow for Quantitative Analysis

The following diagram illustrates the general workflow for using **Pentadecylbenzene-d36** as an internal standard in a quantitative analysis experiment.

### Workflow for Quantitative Analysis using an Internal Standard



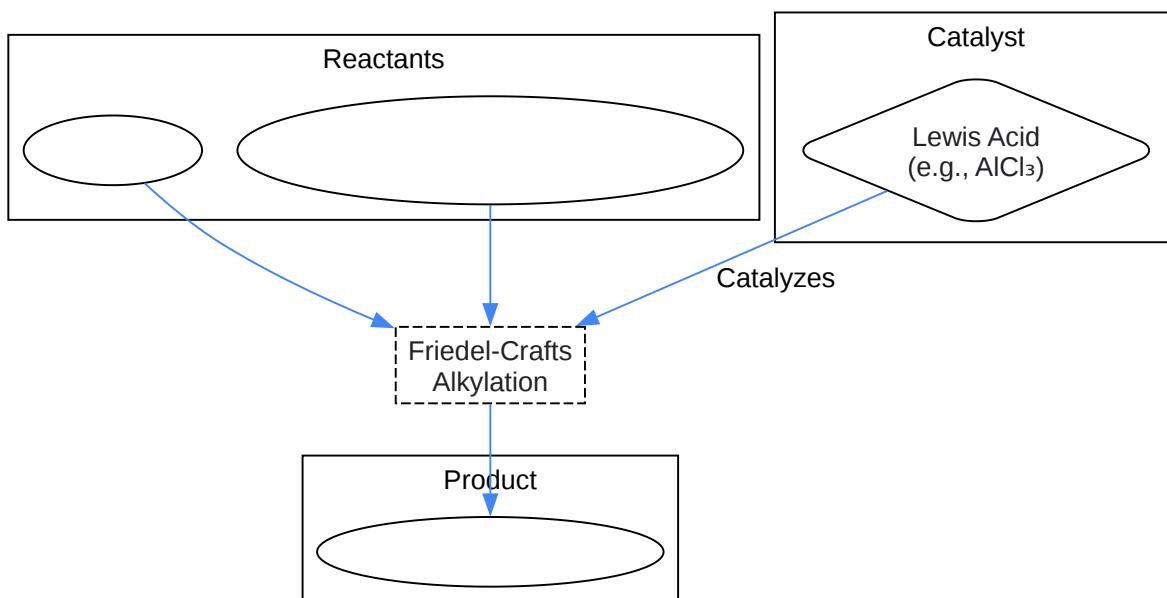
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Caption: Workflow for quantitative analysis using an internal standard.

## General Synthesis Pathway: Friedel-Crafts Alkylation

Pentadecylbenzene is typically synthesized via the Friedel-Crafts alkylation of benzene. This reaction involves the alkylation of an aromatic ring with an alkyl halide using a strong Lewis acid catalyst. The following diagram illustrates this general synthetic pathway.

General Synthesis of Alkylbenzenes via Friedel-Crafts Alkylation



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Caption: General synthesis of alkylbenzenes via Friedel-Crafts Alkylation.

## Signaling Pathways

There is no information available in the scientific literature to suggest that Pentadecylbenzene or its deuterated isotopologue are involved in any biological signaling pathways. These compounds are primarily used in industrial applications and as analytical standards. Their

chemical structure, a long alkyl chain attached to a benzene ring, does not suggest a typical interaction with biological receptors or signaling molecules.

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## References

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